(2Z)-2-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-3-[(2,3-DICHLOROPHENYL)AMINO]PROP-2-ENENITRILE
Overview
Description
(2Z)-2-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-3-[(2,3-DICHLOROPHENYL)AMINO]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazole ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-3-[(2,3-DICHLOROPHENYL)AMINO]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Key reagents and catalysts are often employed to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. Advanced purification techniques, such as chromatography and crystallization, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-3-[(2,3-DICHLOROPHENYL)AMINO]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
(2Z)-2-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-3-[(2,3-DICHLOROPHENYL)AMINO]PROP-2-ENENITRILE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which (2Z)-2-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-3-[(2,3-DICHLOROPHENYL)AMINO]PROP-2-ENENITRILE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-2-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-3-[(2,3-DICHLOROPHENYL)AMINO]PROP-2-ENENITRILE shares structural similarities with other benzodioxole and thiazole derivatives.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another compound with a complex structure used in various applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2,3-dichloroanilino)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2S/c20-13-2-1-3-14(18(13)21)23-8-12(7-22)19-24-15(9-27-19)11-4-5-16-17(6-11)26-10-25-16/h1-6,8-9,23H,10H2/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSFTBPTKOGPT-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=C(C(=CC=C4)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\NC4=C(C(=CC=C4)Cl)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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